Isoxazole-4-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of isoxazole-4-carboxylic acid methyl ester involves several innovative methods, including controlled isomerization and domino reactions. A notable approach is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This method highlights the versatility of isoxazole derivatives in synthetic chemistry, allowing for the efficient preparation of these compounds under mild conditions (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazole-4-carboxylic acid methyl ester is characterized by its isoxazole ring, which exhibits slight distortions from planarity due to steric interactions. Structural analysis through crystallography has provided insights into the orientation of functional groups around the isoxazole core, facilitating a deeper understanding of its reactivity and interaction with other molecules (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole-4-carboxylic acid methyl ester participates in a variety of chemical reactions, demonstrating its reactivity and functional utility in organic synthesis. One of the key reactions is the bromination of the methyl group, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor for further synthetic transformations (Roy et al., 2004). Additionally, its involvement in cycloaddition reactions to synthesize isoxazole-fused heterocycles showcases its versatility as a synthetic building block.
Scientific Research Applications
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Field : Chemoproteomic Studies
- Application : The isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .
- Methods of Application : This involves the use of the isoxazole group as a photo-cross-linker in the process of photoaffinity labeling .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
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Field : Antibacterial and Antifungal Agents
- Application : Isoxazoles have been used in the development of antibacterial and antifungal agents .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
-
Field : Antitumor and Anticancer Agents
- Application : Isoxazole compounds have been used in the development of antitumor and anticancer agents .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
-
- Application : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
-
Field : Antituberculosis Agents
- Application : Isoxazole compounds have been used in the development of antituberculosis agents .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
-
Field : Beta-lactamase-resistant Antibiotics
- Application : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
-
- Application : Isoxazole synthesis is a significant area in organic chemistry .
- Methods of Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .
properties
IUPAC Name |
methyl 1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXBTTYJMXYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436830 | |
Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carboxylic acid methyl ester | |
CAS RN |
15166-81-1 | |
Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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